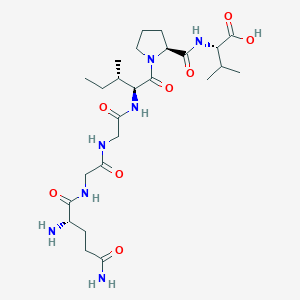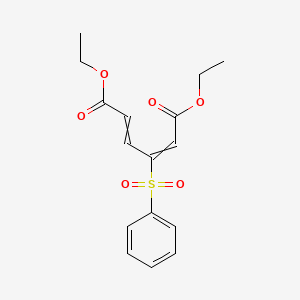
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenesulfonyl group attached to a hexa-2,4-dienedioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate typically involves the reaction of diethyl hexa-2,4-dienedioate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.
Aplicaciones Científicas De Investigación
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate involves its interaction with molecular targets through its reactive functional groups. The benzenesulfonyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved may include enzyme inhibition or activation, depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 3-(methylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(ethylsulfonyl)hexa-2,4-dienedioate
- Diethyl 3-(propylsulfonyl)hexa-2,4-dienedioate
Uniqueness
Diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different sulfonyl groups. This uniqueness makes it valuable in specific research and industrial applications.
Propiedades
Número CAS |
194656-10-5 |
|---|---|
Fórmula molecular |
C16H18O6S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
diethyl 3-(benzenesulfonyl)hexa-2,4-dienedioate |
InChI |
InChI=1S/C16H18O6S/c1-3-21-15(17)11-10-14(12-16(18)22-4-2)23(19,20)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Clave InChI |
JURQTXVNOFHQPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(=CC(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
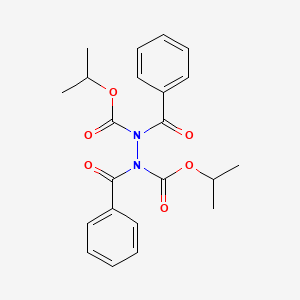
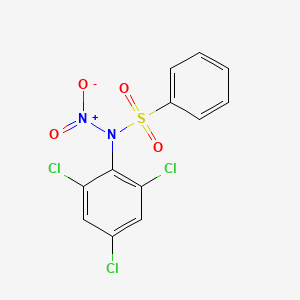
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
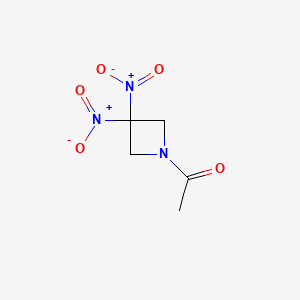
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
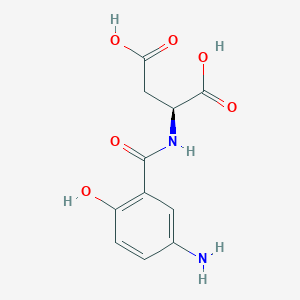
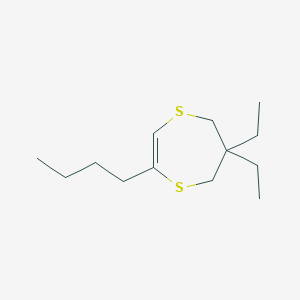
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
